2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
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Overview
Description
2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine is a heterocyclic compound that contains both an oxadiazole ring and a piperidine ring. The presence of these two rings makes it a compound of interest in various fields, including medicinal chemistry and materials science. The oxadiazole ring is known for its stability and biological activity, while the piperidine ring is a common structural motif in many pharmaceuticals.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
It’s worth noting that the 1,2,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, often involved in hydrogen bonding with biological targets . This interaction can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways .
Result of Action
The presence of the 1,2,4-oxadiazole core suggests potential for diverse biological activities .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability .
Biochemical Analysis
Biochemical Properties
2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with caspases, which are crucial in the process of apoptosis . The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity. This compound’s ability to influence enzyme activity makes it a valuable tool in studying biochemical pathways and reactions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspase-3 . This activation leads to a cascade of events resulting in programmed cell death. Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes, such as caspases, leading to their activation or inhibition . This binding can result in changes in gene expression, enzyme activity, and overall cellular function. The compound’s ability to modulate enzyme activity at the molecular level makes it a powerful tool for studying biochemical pathways and mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in sustained changes in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence metabolic flux and metabolite levels within cells . Understanding the metabolic pathways of this compound is essential for elucidating its overall effects on cellular function and metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its effectiveness. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact the compound’s effectiveness in modulating biochemical pathways and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol and water, and the process may require refluxing for several hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The oxadiazole ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce various functional groups onto the oxadiazole ring .
Scientific Research Applications
2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its biological activity.
Materials Science: The compound’s stability makes it useful in the development of new materials.
Biological Research: It is used in studies related to its potential anticancer, antiviral, and antibacterial properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Piperidine Derivatives: Compounds like morpholine and other piperidine derivatives also exhibit various pharmacological properties.
Uniqueness
What sets 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine apart is the combination of the oxadiazole and piperidine rings, which provides a unique set of properties that can be exploited in different scientific fields. Its dual-ring structure offers a balance of stability and biological activity that is not commonly found in other compounds .
Properties
IUPAC Name |
3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-10-8(12-11-6)7-4-2-3-5-9-7/h7,9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBMLRNNEACWHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.